1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-

描述

Chemical Identity and Nomenclature

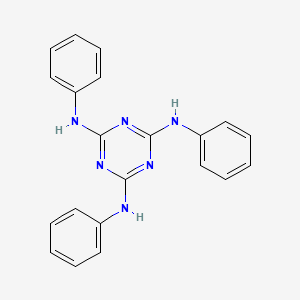

N,N',N''-Triphenyl-1,3,5-triazine-2,4,6-triamine possesses a well-defined chemical identity characterized by specific molecular parameters and systematic nomenclature conventions. The compound is registered under the Chemical Abstracts Service number 1973-05-3, providing a unique identifier for this specific molecular structure. The molecular formula C21H18N6 reflects the composition of twenty-one carbon atoms, eighteen hydrogen atoms, and six nitrogen atoms, resulting in a molecular weight of 354.41 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is N,4-N,6-N-triphenyl-1,3,5-triazine-2,4,6-triamine, which precisely describes the substitution pattern on the triazine ring. Alternative nomenclature includes triphenyl melamine, 2,6,4-trianilino-1,3,5-triazine, and 2,4,6-trianilino-1,3,5-triazine, reflecting different naming conventions and historical usage patterns. The compound is also known by the synonyms N,N',N''-Triphenyl-s-triazine-2,4,6-triamine and 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-triphenyl-, indicating the specific positions of the phenyl substitutions.

The structural framework consists of a central 1,3,5-triazine ring with three amino groups at positions 2, 4, and 6, each bearing a phenyl substituent. This arrangement creates a three-fold symmetrical molecule where each nitrogen atom of the amino groups is bonded to a phenyl ring. The compound exhibits additional identifying characteristics including a melting point of 190 degrees Celsius when dissolved in ethanol and a predicted boiling point of 580.8 plus or minus 33.0 degrees Celsius.

Additional chemical identifiers include the Food and Drug Administration Unique Ingredient Identifier O896VD0RU4 and registration in the Environmental Protection Agency Substance Registry System under the designation 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl-. The predicted density of the compound is 1.326 plus or minus 0.06 grams per cubic centimeter, with a predicted acid dissociation constant value of 3.65 plus or minus 0.10.

Historical Development and Discovery

The historical development of N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine is intrinsically linked to the broader evolution of triazine derivative chemistry and the systematic exploration of melamine modifications. Historical research documented in the scientific literature reveals that when melamine hydrochloride was caused to react with aniline, the product obtained was 1,3,5-triphenylisomela-mine with a melting point of 185 degrees Celsius. This synthetic pathway represents one of the early documented methods for preparing phenyl-substituted triazine derivatives and demonstrates the systematic approach used by early chemists to modify the fundamental melamine structure.

The development of this compound occurred within the context of extensive research into melamine and its derivatives during the mid-twentieth century. Researchers recognized that melamine, known chemically as 2,4,6-triamino-1,3,5-triazine, could serve as a valuable starting material for the synthesis of numerous derivatives through substitution reactions at the amino positions. The reaction between melamine hydrochloride and aniline specifically represents a nucleophilic substitution process where the phenyl groups replace hydrogen atoms on the amino groups, creating the triphenyl-substituted derivative.

Historical documentation indicates that the systematic study of triazine derivatives expanded significantly as researchers recognized their potential applications across multiple chemical domains. The development of synthetic methodologies for creating phenyl-substituted triazine derivatives like N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine contributed to the broader understanding of how structural modifications could alter the properties and potential applications of triazine-based compounds.

The synthesis and characterization of this compound also occurred during a period of intensive research into fire-retardant materials and polymer chemistry. Scientists investigating the properties of melamine derivatives discovered that various substitution patterns could significantly modify the thermal stability, solubility characteristics, and chemical reactivity of the resulting compounds. The historical development of N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine thus represents part of a larger scientific effort to create systematically modified triazine derivatives with enhanced or specialized properties.

Documentation from historical research periods shows that the characterization of triazine derivatives required careful attention to melting points, solubility properties, and chemical stability under various conditions. Early researchers established standardized methods for synthesizing and purifying these compounds, creating the foundation for subsequent research into their properties and applications. The historical development of this particular compound exemplifies the systematic approach used by chemists to explore the chemical space around fundamental heterocyclic structures like triazine.

Position in Triazine Derivatives Taxonomy

N,N',N''-Triphenyl-1,3,5-triazine-2,4,6-triamine occupies a specific position within the comprehensive taxonomy of triazine derivatives, representing a distinct class of substituted triazine compounds characterized by aromatic amino substituents. Within the broader classification system of nitrogen-containing heterocycles, triazines constitute a fundamental class of compounds with the molecular formula C3H3N3, existing in three isomeric forms distinguished by the positions of their nitrogen atoms. The 1,3,5-triazine isomer, which serves as the structural foundation for this compound, represents the most common and widely studied triazine variant.

The compound belongs to the specific subclass of triazine derivatives known as aminotriazines, which are characterized by amino group substitutions at the carbon positions of the triazine ring. Within this subclass, it represents a further specialized category of phenyl-substituted aminotriazines, where aromatic groups are attached to the nitrogen atoms of the amino substituents. This classification distinguishes it from simpler aminotriazines like melamine, which contains unsubstituted amino groups, and from other substituted derivatives that may contain aliphatic or heterocyclic substituents.

Melamine, known chemically as 2,4,6-triamino-1,3,5-triazine, serves as the parent compound for this class of derivatives and represents the simplest member of the aminotriazine family. The progression from melamine to N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine illustrates how systematic substitution can create increasingly complex derivatives while maintaining the fundamental triazine core structure. This relationship positions the compound as a higher-order derivative within the melamine family, specifically as a trisubstituted variant where each amino nitrogen bears a phenyl group.

The taxonomic position of this compound can be further understood by comparison with other important triazine derivatives. Cyanuric chloride, designated as 2,4,6-trichloro-1,3,5-triazine, represents another major class of triazine derivatives characterized by halogen substitution rather than amino substitution. The chlorine-substituted triazines serve as important synthetic intermediates and find application in reactive dye chemistry, contrasting with the amino-substituted derivatives that often exhibit different chemical properties and applications.

Within the pharmaceutical and biological activity context, 1,3,5-triazine derivatives have been recognized as versatile pharmacophores with diverse biological activities including antibacterial, fungicidal, antimalarial, anticancer, antiviral, antimicrobial, anti-inflammatory, antiamoebic, and antitubercular activities. N,N',N''-Triphenyl-1,3,5-triazine-2,4,6-triamine fits within this broader category of biologically active triazine derivatives, though its specific activities and mechanisms may differ from other members of the class due to its unique substitution pattern.

| Triazine Derivative Class | Example Compound | Key Characteristics |

|---|---|---|

| Unsubstituted Triazines | 1,3,5-Triazine | Parent heterocyclic structure |

| Aminotriazines | Melamine | Amino group substitutions |

| Phenyl-Aminotriazines | N,N',N''-Triphenyl-1,3,5-triazine-2,4,6-triamine | Aromatic amino substituents |

| Halotriazines | Cyanuric chloride | Halogen substitutions |

| Alkyltriazines | Triethylmelamine | Aliphatic amino substituents |

The compound also relates to the broader category of aromatic nitrogen heterocycles, which includes pyridines with one ring nitrogen atom, diazines with two nitrogen atoms in the ring, triazoles with three nitrogens in a five-membered ring, and tetrazines with four ring nitrogen atoms. This classification system helps establish the fundamental structural relationships between various nitrogen-containing heterocyclic compounds and positions triazine derivatives within the larger context of heterocyclic chemistry.

属性

IUPAC Name |

2-N,4-N,6-N-triphenyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHBKCSNURXPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062090 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973-05-3 | |

| Record name | N2,N4,N6-Triphenyl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1973-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmelamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O896VD0RU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

Triphenylamine derivatives have been utilized as building blocks in hole-transporting materials.

Mode of Action

It’s known that triphenylamine derivatives exhibit mechanoluminescent properties. This suggests that they may interact with their targets through light emission when mechanically stimulated.

Biochemical Pathways

Triphenylamine derivatives have been reported to exhibit different mechanoluminescent activities depending on their molecular structure.

Result of Action

It’s known that triphenylamine derivatives can exhibit mechanoluminescence, a phenomenon where light is emitted due to mechanical stimulation.

Action Environment

The action of Triphenylmelamine can be influenced by environmental factors. For instance, the isomerization of triphenylisomelamine to the normal structure, namely 2,4,6-triphenylamino-1,3,5-triazine, occurs at temperatures above its melting point. In solution, this isomerization proceeds under milder conditions than when the reaction is run in bulk.

生物活性

1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- (commonly referred to as triphenyltriazine) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. The molecular formula of this compound is C21H18N6, with a molecular weight of 354.4 g/mol. This article explores the biological activity of triphenyltriazine through various studies and analyses.

The compound has the following properties:

- Molecular Formula : C21H18N6

- Molecular Weight : 354.4 g/mol

- Density : Approximately 1.326 g/cm³

- Boiling Point : 580.8 °C at 760 mmHg

- Melting Point : Not specified

Biological Activity Overview

Triphenyltriazine has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology. The compound has shown promising results in various biological assays.

Table 1: Summary of Biological Activities

Anticancer Activity

The National Cancer Institute has included triphenyltriazine in its screening programs to evaluate its anticancer properties. Although specific results from these tests are not publicly available, the compound's structural characteristics suggest it may interact with cellular mechanisms involved in cancer progression.

Receptor Studies

A study focused on the design and synthesis of novel 1,3,5-triazine derivatives reported that triphenyltriazine exhibited significant binding affinity to serotonin receptors, particularly the 5-HT7 receptor with a Ki value of approximately 8 nM. This indicates that modifications on the triazine core can enhance receptor selectivity and affinity, potentially leading to new psychiatric treatments .

Lipase Inhibition

In vitro assays demonstrated that triphenyltriazine can inhibit lipase activity, which is crucial for lipid metabolism. This property could be beneficial in managing metabolic disorders or obesity-related conditions .

Cytotoxicity Studies

Recent research indicated that certain derivatives of triphenyltriazine exhibit cytotoxic effects against human astrocytoma cell lines (1321N1). The study highlighted that specific structural modifications can enhance cytotoxicity, providing a pathway for developing targeted cancer therapies .

Case Studies

Several case studies have been documented regarding the biological implications of triphenyltriazine:

-

Case Study on Serotonin Receptors :

- Researchers synthesized various derivatives and tested their affinity towards different serotonin receptor subtypes.

- Results indicated that specific substitutions on the triazine ring significantly enhanced binding affinity to the 5-HT7 receptor.

-

Cytotoxicity Assessment :

- A study evaluated several triazine derivatives against various cancer cell lines.

- Triphenyltriazine was found to be among the most effective compounds with a notable IC50 value against astrocytoma cells.

科学研究应用

Analytical Chemistry

1,3,5-Triazine-2,4,6-triamine, N,N',N''-triphenyl- is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The reverse phase HPLC method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid for effective separation. For mass-spectrometry applications, formic acid is recommended instead of phosphoric acid . This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly as a solid alternative to hydrogen cyanide (HCN) for reactions like the Gattermann reaction, which attaches formyl groups to aromatic substrates . Its derivatives are commonly used in producing herbicides and reactive dyes due to their ability to form stable chemical bonds with various substrates .

Pharmaceutical Applications

Several derivatives of 1,3,5-triazines exhibit important biological properties. For instance:

- Hexamethylmelamine (HMM), a derivative of triazine, is clinically used for treating lung and breast cancer.

- Other triazine derivatives have shown potential as antitumor agents and possess significant activity against various cancer cell lines .

Table 1: Summary of Applications

Recent Developments

Recent studies have focused on the synthesis of new derivatives based on the triazine framework that enhance its photostability and reactivity. For instance, compounds derived from triphenyl triazines have been developed as hosts for thermally activated delayed fluorescence organic light-emitting diodes (OLEDs), showcasing their versatility beyond traditional applications .

准备方法

Nucleophilic Substitution of Cyanuric Chloride

The most common and well-documented method for synthesizing 1,3,5-triazine derivatives, including triphenyltriazine, involves the stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with amines.

Procedure: Cyanuric chloride undergoes sequential substitution of its three chlorine atoms by nucleophiles such as aromatic amines (anilines). For triphenyltriazine, substituted anilines or phenylamines are reacted with cyanuric chloride under controlled conditions. The reaction typically occurs in polar aprotic solvents like 1,4-dioxane or 1,2-dichloroethane, often under reflux.

-

- Temperature control is crucial, often starting at low temperatures (0°C) and gradually increasing to reflux.

- Excess amine is used to drive the substitution to completion.

- Reaction times vary from several hours to 24 hours depending on the substrate and solvent.

Yields: The yields of tri-substituted products like triphenyltriazine range from moderate to high (50% to 89%) depending on the steric hindrance of the amines and reaction conditions.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyanuric chloride + Aniline | Reflux in 1,4-dioxane, excess amine, 14-24 h | 50-89 | Higher yield with less hindered amines |

| Cyanuric chloride + Secondary amines | Similar conditions | <50 | Hindered amines show lower reactivity |

This method is versatile and allows for the introduction of various substituents, including aromatic rings, chiral groups, and functional groups such as esters and imidazoles.

Cyclotrimerization and Suzuki-Miyaura Cross-Coupling

Another advanced synthetic route involves the cyclotrimerization of nitrile precursors followed by Suzuki-Miyaura cross-coupling reactions to install phenyl substituents on the triazine core.

Cyclotrimerization: Aromatic nitriles (e.g., 4-cyanophenylboronic acid) undergo cyclotrimerization to form the 1,3,5-triazine ring with substituents in the 2,4,6-positions.

Suzuki-Miyaura Cross-Coupling: The formed triazine core bearing boronic acid groups is then coupled with aryl halides (e.g., 1-bromo-3,5-diphenylbenzene) in the presence of palladium catalysts and base (K2CO3) under reflux in mixed solvents (toluene/ethanol/water).

-

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Potassium carbonate

- Solvent system: Toluene/ethanol/water

- Temperature: Reflux for 24 hours

Yield: Approximately 50% yield of the triphenyl-substituted triazine derivative was reported.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclotrimerization | 4-cyanophenylboronic acid, catalyst, heat | High | Forms triazine core with boronic acid |

| Suzuki-Miyaura coupling | Triazine boronic acid + aryl bromide, Pd catalyst, K2CO3, reflux | ~50 | Efficient for installing phenyl groups |

This method offers high selectivity and the ability to introduce complex substituents, making it suitable for synthesizing structurally diverse triphenyltriazine derivatives.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Type | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Cyanuric chloride + aromatic amines | Sequential nucleophilic substitution | Reflux in 1,4-dioxane or 1,2-dichloroethane, excess amine | 50-89 | Simple, versatile, scalable | Lower yields with hindered amines |

| Cyclotrimerization + Suzuki Coupling | Aromatic nitriles + aryl halides + Pd catalyst | Cyclotrimerization + cross-coupling | Reflux in toluene/ethanol/water, Pd catalyst, base | ~50 | High selectivity, complex substituents | Requires multiple steps, catalyst cost |

Detailed Research Findings

Reaction Mechanism Insights: The nucleophilic substitution on cyanuric chloride proceeds via displacement of chloride ions by amine nucleophiles. Steric hindrance significantly affects reaction rates and yields.

Purification: Products are typically purified by flash chromatography using hexane/ether mixtures or column chromatography with silica gel, ensuring high purity for research applications.

Characterization: The synthesized compounds are characterized by NMR (¹H and ¹³C), FT-IR, elemental analysis, and mass spectrometry to confirm structure and purity.

Stability: Triphenyltriazine compounds are generally stable under ambient conditions but may degrade under prolonged UV exposure or acidic environments.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) reacts with substituted anilines (e.g., 4-methoxyaniline) under controlled conditions. A typical procedure involves heating the reactants in a sealed tube at 170°C for 24 hours in methanol, followed by purification via column chromatography .

- Critical Considerations : Temperature control and stoichiometric ratios are crucial to avoid over-substitution or side reactions. Solvent choice (e.g., methanol vs. dichloromethane) impacts reaction kinetics and purity .

Q. How is the molecular structure of N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine characterized?

- Analytical Techniques :

- Elemental Analysis : Confirms the empirical formula (e.g., C30H24N9).

- Spectroscopy :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.6 ppm) and carbon backbone.

- FT-IR : Identifies N–H stretching (~3300 cm<sup>−1</sup>) and triazine ring vibrations (~1500 cm<sup>−1</sup>).

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z = 513.2 for [M+H]<sup>+</sup>) .

Q. What are the solubility and stability properties of this compound under experimental conditions?

- Key Data :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (~1.5 g/L at 25°C) .

- Stability : Degrades under prolonged UV exposure or acidic conditions due to hydrolysis of triazine rings. Store in inert atmospheres at −20°C for long-term stability .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s electronic properties for organic electronics?

- Structure–Property Relationships : Electron-withdrawing groups (e.g., –NO2, –F) reduce HOMO-LUMO gaps, enhancing charge transport in organic semiconductors. Computational modeling (DFT) predicts bandgaps of ~3.2–3.8 eV for triphenyl derivatives .

- Experimental Validation : Cyclic voltammetry (CV) measures oxidation/reduction potentials, correlating with optoelectronic performance .

Q. What mechanisms explain the antimicrobial activity of N,N',N''-triphenyl-1,3,5-triazine-2,4,6-triamine derivatives?

- Hypothesis : The planar triazine core disrupts microbial cell membranes via π-π stacking, while substituents (e.g., –Cl, –OCH3) enhance lipophilicity and membrane penetration .

- Testing :

- MIC Assays : Evaluate activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Fluorescence Microscopy : Visualize membrane integrity post-treatment .

Q. How can structural modifications resolve contradictions in reported catalytic efficiencies?

- Case Study : Discrepancies in Suzuki coupling yields (40–85%) arise from steric hindrance in triphenyl derivatives. Introducing meta-substituents (e.g., –CF3) improves catalytic turnover by reducing steric bulk .

- Method : Kinetic studies (e.g., Hammett plots) quantify electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。